2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
Description
2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:
- A 1H-imidazole core substituted with an allyl group at the N1 position and a phenyl ring at the C5 position.
- A thioether linkage (-S-) connecting the imidazole ring to an N-methylacetamide moiety.
This compound’s design leverages the pharmacological relevance of imidazole derivatives, which are known for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-methyl-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-9-18-13(12-7-5-4-6-8-12)10-17-15(18)20-11-14(19)16-2/h3-8,10H,1,9,11H2,2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAPUDVOBQMEFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Thioamide Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioamide group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various imidazole derivatives.
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity : Studies have demonstrated significant antimicrobial properties against various bacteria such as Staphylococcus aureus and Escherichia coli. The compound's structure allows it to interact with microbial cell membranes and inhibit growth.
Compound Target Bacteria Activity 2-(4-substituted phenyl)-1-substituted imidazole S. aureus Effective 2-(4-substituted phenyl)-1-substituted imidazole E. coli Effective - Anticancer Properties : Research indicates that imidazole derivatives, including this compound, exhibit potential anticancer effects. In vitro studies using MTT assays have shown cytotoxicity against various cancer cell lines, suggesting a pathway for drug development targeting cancer therapies.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Its mechanism could involve modulation of inflammatory cytokines and pathways.
Biological Research
The compound has been investigated for its role in biochemical pathways involving enzyme inhibition and receptor interactions. Its ability to bind to specific biomolecules suggests potential applications in drug design and development.
Material Science
In addition to biological applications, 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is used in the synthesis of novel materials with specific properties such as conductivity and stability. Its chemical structure allows it to serve as a building block for more complex molecular architectures.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Physicochemical Properties
- Stability : Thioether linkages (as in the target compound) are generally stable under physiological conditions, unlike disulfides or ester groups in related structures () .
Biological Activity
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide is a synthetic compound belonging to the imidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antifungal, and potential anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 315.4 g/mol. The structure features an imidazole ring, an allyl group, and a thioacetamide moiety, which contribute to its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 315.4 g/mol |
| Chemical Structure | Imidazole derivative |
Antimicrobial Activity
Research indicates that compounds with imidazole structures exhibit significant antimicrobial properties. For instance, related imidazole derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
A study screened a library of 3-substituted imidazoles and identified several analogues with favorable anti-MRSA activity (MIC ≤ 0.25 µg/mL) that also lacked cytotoxic effects . This suggests that 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide may share similar properties due to its structural similarities.
Antifungal Activity
The compound has demonstrated potential antifungal activity against Cryptococcus neoformans, a significant pathogen in immunocompromised patients. In related studies, certain imidazole derivatives exhibited MIC values as low as ≤0.25 µg/mL against this fungus .
Anticancer Properties
Imidazole derivatives have garnered interest for their anticancer potential. The mechanism of action often involves the modulation of specific molecular targets within cancer cells, leading to apoptosis or cell cycle arrest. For example, some derivatives have been shown to inhibit cancer cell proliferation in vitro without significant toxicity to normal cells .
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : Jain et al. evaluated various imidazole derivatives for their antibacterial activity against S. aureus, E. coli, and Bacillus subtilis. The results indicated that compounds similar to 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide showed promising antibacterial properties .
- Antifungal Activity Assessment : A screening campaign identified several imidazole derivatives with potent antifungal activity against C. neoformans, establishing a foundation for further exploration of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide in antifungal drug development .
- Anticancer Mechanisms : Research has highlighted the ability of imidazole compounds to induce apoptosis in cancer cells through various pathways, including inhibition of protein kinases involved in cell growth signaling .
Q & A
Q. What is the molecular structure and key functional groups of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide?
The compound features a molecular formula of C₁₈H₁₈N₄O₂S₂ (molecular weight: 386.49 g/mol) . Its structure includes:
- A 1H-imidazole ring substituted with an allyl group (at position 1) and a phenyl group (at position 5).
- A thioether linkage connecting the imidazole ring to an acetamide moiety.
- An N-methylacetamide group , contributing to hydrogen-bonding potential .
Structural confirmation relies on techniques like NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry .
Q. What are the common synthetic routes for this compound?
A typical multi-step synthesis involves:
Imidazole core formation : Cyclization of substituted glyoxal derivatives with ammonium acetate under reflux conditions .
Thioether linkage introduction : Reaction of the imidazole-2-thiol intermediate with chloroacetamide derivatives in basic media (e.g., K₂CO₃/DMF) .
Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Key variables include temperature control (60–80°C) and solvent selection (DMF or acetonitrile) to optimize yield (reported 60–75%) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for confirming substituent positions and purity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., C=O at ~1670 cm⁻¹, N-H stretching at ~3300 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitoring reaction progress using hexane:ethyl acetate (8:2) as a mobile phase .
Advanced Research Questions
Q. How do structural modifications influence bioactivity?
Substituent variations significantly alter biological activity:
| Substituent Position | Modification | Observed Impact (IC₅₀) | Reference |
|---|---|---|---|
| Imidazole C-5 | 3-Nitrophenyl | Enhanced enzyme inhibition | |
| Acetamide N-group | Ethyl vs. methyl | Reduced pharmacokinetic efficacy | |
| Allyl group | Replacement with benzyl | Improved antimicrobial activity | |
| For example, introducing a 3-nitrophenyl group at the imidazole C-5 position reduces IC₅₀ to 1.61 µg/mL (vs. >1000 µg/mL for ethyl-substituted analogs) . |
Q. What methodologies resolve contradictions in reported biological activities?
Discrepancies in bioactivity data (e.g., IC₅₀ variations) may arise from:
- Assay conditions : Differences in solvent (DMSO vs. aqueous buffers) or cell lines .
- Structural analogs : Subtle changes (e.g., halogen positioning) alter target binding .
To reconcile contradictions:
Standardize assays using positive controls (e.g., reference inhibitors).
Validate results with orthogonal techniques (e.g., surface plasmon resonance for binding affinity).
Perform docking studies to correlate substituent effects with target interactions .
Q. How can green chemistry principles be applied to optimize synthesis?
Microwave-assisted synthesis reduces reaction times (e.g., from 12 hours to 30 minutes) and improves yields (up to 85%) .
- Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent .
- Catalyst optimization : Use CuI nanoparticles for thioether bond formation, enhancing atom economy .
Methodological Considerations for Experimental Design
Q. What strategies mitigate side reactions during thioacetamide formation?
- Controlled pH : Maintain basic conditions (pH 8–9) to favor nucleophilic substitution over oxidation .
- Temperature modulation : Limit to 50°C to prevent imidazole ring degradation .
- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
